molecular formula C17H12F2N4O2 B2545729 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide CAS No. 2374758-22-0

6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide

Cat. No.: B2545729
CAS No.: 2374758-22-0
M. Wt: 342.306
InChI Key: SOECHWMBECRREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[6-(Difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide is a synthetic pyrimidine-based compound provided for research and development purposes. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring, representing one of the most significant families of nitrogen-containing heterocycles in medicinal chemistry . This compound belongs to a class of molecules known for a wide spectrum of pharmacological activities, which may include anti-inflammatory, antiviral, antibacterial, and anticancer properties, based on the established biological profile of pyrimidine derivatives . The specific structural features of this molecule—including the difluoromethoxy-substituted pyridine and the N-phenylcarboxamide moiety—are characteristic of scaffolds designed to interact with specific biological targets. The presence of the pyrimidine core is particularly significant, as this ring system is a fundamental component of nucleic acids and many essential vitamins, making its derivatives a prime focus in the development of new therapeutic agents . Research into analogous pyrimidine compounds indicates that their anti-inflammatory activity is often linked to the inhibition of key inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor kappa B (NF-κB) . The compound is supplied for research use only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c18-17(19)25-15-7-6-11(9-20-15)13-8-14(22-10-21-13)16(24)23-12-4-2-1-3-5-12/h1-10,17H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOECHWMBECRREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C3=CN=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 6-(difluoromethoxy)pyridine, can be synthesized through the reaction of 3-hydroxypyridine with difluoromethyl ether under basic conditions.

    Coupling with Pyrimidine: The pyridine intermediate is then coupled with a pyrimidine derivative, such as 4-chloropyrimidine, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[6-(Difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted pyridine or pyrimidine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group and the pyrimidine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide, a comparative analysis with structurally and functionally related compounds is provided below.

Table 1: Structural and Functional Comparison of Pyrimidine/Pyridine Carboxamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications Reference
This compound C₁₇H₁₂F₂N₄O₂ 342.31 Difluoromethoxy, phenyl carboxamide Antitubercular lead candidate
6-(Methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)-N-phenylpyrimidine-4-carboxamide C₁₈H₁₅F₃N₄O 388.20 Trifluoromethyl, methylamino Antitubercular (MIC₉₀: 0.5 μM)
4-((4-Fluorobenzyl)(methyl)amino)-N-phenylpicolinamide C₂₀H₁₈FN₃O 335.38 4-Fluorobenzyl, methylamino Moderate kinase inhibition (IC₅₀: 8 μM)
6-(Trifluoromethylsulfanyl)pyridin-3-amine C₆H₅F₃N₂S 194.18 Trifluoromethylsulfanyl Intermediate for agrochemicals
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride C₁₀H₁₄F₃N₅·2HCl 348.62 Trifluoromethyl, pyrrolidine Broad-spectrum pharmaceutical applications

Key Findings

Substituent Effects on Bioactivity :

  • The difluoromethoxy group in the target compound offers a balance of electronegativity and steric bulk, which may enhance target binding compared to the trifluoromethyl (-CF₃) group in compound 20 (Table 1). However, compound 20 exhibits superior antitubercular activity (MIC₉₀: 0.5 μM) due to its trifluoromethyl group, which increases hydrophobicity and membrane permeability .
  • The 4-fluorobenzyl substituent in compound 21 reduces potency (IC₅₀: 8 μM) compared to fluorinated pyrimidines, highlighting the importance of pyrimidine core optimization .

Metabolic Stability :

  • The difluoromethoxy group (-OCF₂H) in the target compound is less prone to oxidative metabolism than the trifluoromethylsulfanyl (-SCF₃) group in 6-(trifluoromethylsulfanyl)pyridin-3-amine, which may explain its higher suitability for in vivo studies .

Structural Complexity vs. Efficacy :

  • While the patent-derived compound in features a morpholine-ethoxy group and pyrrolidine ring, its structural complexity limits synthetic accessibility compared to the target compound’s simpler pyrimidine-pyridine scaffold .

Application Scope :

  • The target compound’s antitubercular focus contrasts with N-[(3R)-pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride, which is explored in oncology and neurology due to its chiral pyrrolidine moiety .

Biological Activity

The compound 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide is a synthetic molecule characterized by its complex structure, which includes both pyridine and pyrimidine moieties. Its unique difluoromethoxy group enhances its biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H12F2N4O2
  • Molecular Weight : 342.306 g/mol
  • Structure : The presence of difluoromethoxy and aromatic rings indicates potential interactions with various biological targets.

Research suggests that This compound exhibits significant biological activity through the inhibition of specific enzymes and receptors. It has been noted for its potential anti-inflammatory properties and efficacy against cancer by modulating pathways such as the aryl hydrocarbon receptor pathway, which is crucial in regulating immune responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can bind to specific protein targets, influencing their activity. Techniques such as surface plasmon resonance and fluorescence polarization are commonly employed to assess binding affinities and interaction dynamics.

Case Studies

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and biological activities of compounds related to This compound :

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-2-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-4-amineMethoxy substitution on phenylPotential anti-cancer
N-(4-chlorophenyl)-2-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amineChlorine substitution on phenylAnti-inflammatory
N-(4-bromophenyl)-2-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-aminesBromine substitution on phenylModulates immune response

The difluoromethoxy group in our compound enhances lipophilicity and may improve pharmacokinetic properties compared to these analogs, potentially leading to better bioavailability and selectivity towards specific biological targets.

Future Research Directions

Given the initial findings regarding the biological activity of This compound , further research is warranted. Areas for future exploration include:

  • In Vivo Studies : Conducting animal model studies to evaluate the therapeutic efficacy and safety profile.
  • Mechanistic Studies : Investigating the precise molecular mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance potency and selectivity.

Q & A

Basic: What synthetic strategies are recommended for preparing 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide?

Methodological Answer:
The synthesis of pyrimidine-carboxamide derivatives typically involves multi-step reactions. A common approach includes:

  • Step 1: Condensation of a pyridine-aldehyde intermediate (e.g., 6-(difluoromethoxy)pyridine-3-carbaldehyde) with a substituted benzoyl chloride (e.g., N-phenylpyrimidine-4-carbonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) to form the carboxamide backbone .
  • Step 2: Purification via column chromatography using gradients of ethyl acetate/hexane to isolate intermediates.
  • Step 3: Final coupling or functionalization under optimized conditions (e.g., palladium-catalyzed cross-coupling for pyridyl integration) .
    Key considerations include controlling reaction temperatures (room temperature for acyl chloride reactions) and protecting groups to prevent undesired side reactions.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and confirm molecular weight .
    • NMR Spectroscopy: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify substituent positions (e.g., difluoromethoxy group at δ ~85 ppm in ¹⁹F NMR) .
    • X-ray Crystallography: For definitive structural confirmation, if crystalline derivatives are obtainable .
  • Stability Testing: Monitor decomposition under stress conditions (heat, light) via TGA/DSC .

Advanced: What mechanistic hypotheses explain its potential biological activity in enzyme inhibition studies?

Methodological Answer:

  • Hypothesis: The pyrimidine core and difluoromethoxy group may act as a hydrogen-bond acceptor or hydrophobic moiety, interfering with ATP-binding pockets in kinases .
  • Experimental Validation:
    • Kinase Assays: Use fluorescence-based ADP-Glo™ assays to measure inhibition of target enzymes (e.g., EGFR, VEGFR).
    • Molecular Docking: Perform in silico simulations (AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .
    • SAR Studies: Synthesize analogs with modified substituents (e.g., replacing difluoromethoxy with methoxy/trifluoromethyl) to map critical pharmacophores .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Root Cause Analysis:
    • Assay Variability: Compare experimental conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in serum content during in vitro testing .
    • Impurity Profiling: Use LC-MS to identify trace byproducts (e.g., de-fluorinated derivatives) that may influence activity .
  • Validation: Reproduce key studies under standardized protocols (e.g., NIH/NCATS guidelines) and employ orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: What strategies address poor in vivo efficacy despite promising in vitro results?

Methodological Answer:

  • Pharmacokinetic Optimization:
    • Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .
    • Metabolic Stability: Assess hepatic microsomal clearance (e.g., human liver microsomes) and introduce steric hindrance (e.g., methyl groups) to reduce CYP450-mediated degradation .
  • Prodrug Design: Modify the carboxamide group to a labile ester for improved membrane permeability .

Advanced: How can computational modeling guide the design of analogs with improved selectivity?

Methodological Answer:

  • QSAR Modeling: Train models using datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) to predict selectivity trends .
  • Free Energy Perturbation (FEP): Calculate ΔΔG values for binding to off-target vs. on-target proteins (e.g., using Schrödinger Suite) .
  • Cryo-EM/MD Simulations: Resolve dynamic interactions with target proteins to identify residues critical for selectivity .

Basic: What are common pitfalls in purifying this compound, and how are they mitigated?

Methodological Answer:

  • Challenge: Low solubility in aqueous phases due to lipophilic groups (e.g., difluoromethoxy).
  • Solutions:
    • Gradient Crystallization: Use mixed solvents (e.g., DCM/methanol) to induce controlled crystallization .
    • Prep-HPLC: Employ high-pH mobile phases (e.g., ammonium bicarbonate) to enhance peak resolution .

Advanced: What degradation pathways are anticipated under physiological conditions?

Methodological Answer:

  • Pathways:
    • Hydrolytic Cleavage: Susceptibility of the carboxamide bond to esterases or acidic pH .
    • Oxidative Defluorination: CYP450-mediated oxidation of the difluoromethoxy group .
  • Mitigation: Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.